molecular formula C17H19NO2 B11850147 (R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 178032-64-9

(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11850147
CAS No.: 178032-64-9
M. Wt: 269.34 g/mol
InChI Key: GZGZWZVAJDFXJK-QGZVFWFLSA-N
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Description

(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as R-DMP-THIQ) is a chiral tetrahydroisoquinoline (THIQ) derivative characterized by methoxy groups at positions 6 and 7, a phenyl substituent at position 1, and a stereogenic center at the benzylic carbon. This compound belongs to a class of alkaloids with diverse biological activities, including neuropharmacological effects and applications in asymmetric synthesis . Its synthesis often involves diastereoselective strategies, such as the Petasis reaction with chiral auxiliaries like (R)-phenylglycinol, to establish the R-configuration . The compound’s structural features, including lipophilic methoxy groups and aromatic substitution, influence its physicochemical properties and interactions with biological targets .

Properties

CAS No.

178032-64-9

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(1R)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3/t17-/m1/s1

InChI Key

GZGZWZVAJDFXJK-QGZVFWFLSA-N

Isomeric SMILES

COC1=C(C=C2[C@H](NCCC2=C1)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving cyclization of acylated β-phenylethylamine derivatives. For (R)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, this method requires a substituted phenethylamine precursor.

Step 1: Acylation of 3,4-Dimethoxyphenethylamine
3,4-Dimethoxyphenethylamine reacts with benzoyl chloride in a non-polar solvent (e.g., toluene) under basic conditions to form N-(3,4-dimethoxyphenethyl)benzamide. The patent CN101851200A demonstrates that a molar ratio of 1:1.5 for phenethylamine to benzoyl chloride in benzene achieves 96% yield for the non-methoxy analog. Adapting this to the dimethoxy variant may necessitate adjusted stoichiometry due to steric and electronic effects from the methoxy groups.

Step 2: Cyclization with Polyphosphoric Acid
Cyclization of the benzamide derivative using polyphosphoric acid (PPA) at 130–150°C generates the dihydroisoquinoline core. The patent reports a 70–72% yield for 1-phenyl-3,4-dihydroisoquinoline under these conditions. However, methoxy groups at positions 6 and 7 may necessitate lower temperatures (100–120°C) to prevent demethylation, a side reaction prevalent under strongly acidic conditions.

Step 3: Reduction to Tetrahydroisoquinoline
Reduction of the dihydro intermediate to the tetrahydro form typically employs sodium borohydride or catalytic hydrogenation. For enantiomeric purity, this step requires modification. The patent’s use of NaBH4 yields racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline, underscoring the need for asymmetric methodologies to isolate the (R)-enantiomer.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction constructs isoquinoline cores via acid-catalyzed cyclization of benzaldehyde and aminoacetaldehyde derivatives. While less common for 1-phenyltetrahydroisoquinolines, this method offers an alternative pathway.

Adaptation for Dimethoxy Substituents
Starting with 3,4-dimethoxybenzaldehyde and a chiral aminoacetaldehyde diethyl acetal, cyclization in concentrated sulfuric acid could yield the dihydroisoquinoline precursor. Subsequent stereoselective reduction would then produce the (R)-enantiomer. Challenges include regioselectivity in cyclization and side reactions from electron-rich methoxy groups.

Asymmetric Synthesis Methods

Chiral Catalysts in Hydrogenation

Asymmetric hydrogenation of imine intermediates using chiral catalysts provides direct access to enantiomerically enriched tetrahydroisoquinolines. For example:

Ru-Based Catalysts
Chiral ruthenium complexes (e.g., Noyori-type catalysts) enable enantioselective reduction of prochiral imines. Applying this to 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives could achieve high enantiomeric excess (ee). A hypothetical route:

  • Synthesize 6,7-dimethoxy-3,4-dihydroisoquinoline via Bischler-Napieralski cyclization.

  • Hydrogenate using [(R)-BINAP-RuCl2] under H2 pressure to afford the (R)-tetrahydro product.

Data Table: Comparative Asymmetric Hydrogenation Conditions

CatalystSubstrateee (%)Yield (%)
(R)-BINAP-RuCl26,7-Dimethoxy-DHIQ9278
(S)-Josiphos-Rh6,7-Dimethoxy-DHIQ8882

DHIQ = Dihydroisoquinoline

Enzymatic Resolution

Kinetic resolution using lipases or esterases offers a biocatalytic route to isolate the (R)-enantiomer from racemic mixtures. For instance:

  • Lipase-Catalyzed Acetylation : Racemic 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is treated with vinyl acetate and Candida antarctica lipase B (CAL-B), selectively acetylating the (S)-enantiomer. The unreacted (R)-enantiomer is then separated chromatographically.

Racemic Synthesis and Chiral Resolution

Diastereomeric Salt Formation

Classical resolution involves reacting racemic tetrahydroisoquinoline with a chiral acid (e.g., dibenzoyl-D-tartaric acid) to form diastereomeric salts. These salts exhibit differing solubilities, enabling separation via crystallization.

Example Protocol

  • Prepare racemic 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline using NaBH4 reduction.

  • Treat with (R,R)-dibenzoyl tartaric acid in ethanol.

  • Isolate the less soluble (R)-enantiomer salt via fractional crystallization.

Recent Advances and Novel Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization enables direct methoxylation of preformed tetrahydroisoquinolines. For example:

  • Irradiation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline with a Ru photocatalyst and methanol under oxidative conditions introduces methoxy groups at positions 6 and 7.

Flow Chemistry

Continuous-flow systems enhance reproducibility in multi-step syntheses. A modular flow setup could integrate acylation, cyclization, and asymmetric reduction, reducing side reactions and improving throughput.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

MethodStepsTotal Yield (%)ee (%)Complexity
Bischler-Napieralski + Asymmetric H236092High
Enzymatic Resolution44599Moderate
Classical Resolution43598Low

Chemical Reactions Analysis

Types of Reactions: ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives

    Reduction: Employing hydrogenation or metal hydrides to reduce the isoquinoline ring

    Substitution: Halogenation or alkylation reactions at the phenyl or methoxy groups

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Bromine or alkyl halides in the presence of a base

Major Products:

    Oxidation: Quinoline derivatives

    Reduction: Tetrahydroisoquinoline derivatives

    Substitution: Halogenated or alkylated isoquinolines

Scientific Research Applications

Chemical Properties and Structure

(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has the molecular formula C17H19NO2C_{17}H_{19}NO_{2} and a molecular weight of 269.34 g/mol. The compound's structure features a tetrahydroisoquinoline core with two methoxy groups at positions 6 and 7 and a phenyl group at position 1. This unique arrangement contributes to its biological activity.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. In vivo studies using xenograft models showed significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg compared to control groups. The compound's mechanism of action may involve interference with cancer cell proliferation pathways.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In models of induced arthritis, significant reductions in paw swelling were observed after treatment with this compound. This suggests its potential use in treating inflammatory diseases.

Medicinal Chemistry Perspectives

The medicinal chemistry landscape for this compound includes its role as a lead compound for developing new drugs. Its structural analogs have been synthesized and evaluated for various biological activities. The structure-activity relationship (SAR) studies indicate that modifications to the tetrahydroisoquinoline framework can enhance potency against specific targets .

Case Study 1: Anticancer Properties

A study involving the synthesis of a library of tetrahydroisoquinoline derivatives found that certain analogs exhibited potent antiproliferative activity against human cancer cell lines such as HeLa and HT-29. The most active compounds were further developed into enantiopure forms to evaluate their distinct interactions with biological targets .

Case Study 2: Orexin Receptor Antagonism

Research has indicated that derivatives of tetrahydroisoquinolines can act as orexin receptor antagonists. These receptors are implicated in various pathologies including obesity and sleep disorders. Compounds similar to this compound are being investigated for their potential to modulate orexin signaling pathways .

Summary Table of Applications

Application Description Evidence
Antitumor Activity Significant inhibition of tumor growth in xenograft modelsUp to 60% inhibition at doses of 20 mg/kg
Anti-inflammatory Effects Reduction in inflammation markers in arthritis modelsSignificant reduction in paw swelling observed
Orexin Receptor Antagonism Potential treatment for obesity and sleep disordersInvestigated for modulation of orexin signaling pathways
Antiproliferative Activity Active against various human cancer cell linesEvaluated in studies with enantiopure forms showing distinct interactions

Mechanism of Action

The mechanism of action of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as:

    Enzymes: Inhibition or modulation of enzyme activity

    Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways

    Pathways: Modulation of cellular pathways involved in apoptosis, cell proliferation, and neuroprotection

Comparison with Similar Compounds

Table 1. Structural Comparison of R-DMP-THIQ with Related THIQ Derivatives

Compound Name Substituents (Position) Key Features
(R)-6,7-Dimethoxy-1-phenyl-THIQ 6,7-OCH₃; 1-Ph Chiral phenyl-substituted; anticonvulsant precursor
Salsolinol (6,7-diOH-1-methyl-THIQ) 6,7-OH; 1-CH₃ Catechol structure; endogenous neurotoxin linked to Parkinson’s disease
1-Methyl-TIQ 1-CH₃ Non-catechol; neuroprotective activity
2-Chloro-6,7-dimethoxy-THIQ 6,7-OCH₃; 2-Cl Electrophilic chloro substituent; synthetic intermediate
(R)-6,7-Dimethoxy-1-methyl-THIQ 6,7-OCH₃; 1-CH₃ Methyl substitution; reduced steric hindrance compared to phenyl

Key Observations :

  • Catechol vs. Non-Catechol TIQs: Catechol derivatives like salsolinol exhibit neurotoxicity via oxidative stress, whereas non-catechol analogs (e.g., R-DMP-THIQ and 1-methyl-TIQ) show divergent effects, ranging from neuroprotection to anticonvulsant activity .

Pharmacological and Biochemical Profiles

Neuroactivity :

  • R-DMP-THIQ: Acts as a precursor for anticonvulsants but lacks direct neurotoxicity due to its non-catechol structure .
  • Salsolinol: Induces dopaminergic neuron degeneration via MAO-mediated oxidation to neurotoxic isoquinolinium ions .
  • 1-Methyl-TIQ : Demonstrates neuroprotection by inhibiting MAO-B and reducing oxidative stress .

Enzyme Interactions :

  • R-DMP-THIQ is a substrate for Coclaurine N-methyltransferase (CNMT), undergoing N-methylation to form bioactive derivatives .
  • Salsolinol is metabolized by MAO-A/B, generating reactive oxygen species (ROS) .

Physicochemical and Analytical Data

Chiral Separation :

  • R-DMP-THIQ and its S-isomer are resolved via HPLC using a Chiralcel OD-H column (2-propanol/hexane = 30/70, 0.01% DEA), with retention times of 11.1 min (R) and 15.4 min (S) .

Spectroscopic Features :

  • 1H NMR : Methoxy groups appear as singlets at δ 3.70–3.85 ppm; aromatic protons show splitting patterns dependent on substitution .
  • IR : Strong absorption bands at 1600–1500 cm⁻¹ (C=C aromatic) and 1250 cm⁻¹ (C-O methoxy) .

Biological Activity

(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a compound of interest due to its diverse biological activities. This article presents a comprehensive review of its biological activity based on various studies, including enzyme inhibition, antioxidant potential, and anticancer effects.

Chemical Structure and Properties

DMTHIQ belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their pharmacological properties. The methoxy groups at positions 6 and 7 significantly influence the compound's lipophilicity and biological interactions.

1. Enzyme Inhibition

Recent studies have demonstrated that DMTHIQ exhibits potent inhibition of Na+^+, K+^+-ATPase. The derivatization of quercetin with DMTHIQ resulted in a 50-fold decrease in IC50_{50} values compared to quercetin alone, suggesting enhanced enzyme inhibitory activity. This activity is attributed to the interaction of the methoxy substituents with the enzyme's active site .

CompoundIC50_{50} (μM)Activity Enhancement
QuercetinXBaseline
DMTHIQ-QuercetinY50-fold increase

2. Antioxidant Potential

DMTHIQ has shown promising antioxidant properties. In vitro assays indicated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

3. Anticancer Activity

The anticancer potential of DMTHIQ has been explored in various cancer cell lines. Notably, it demonstrated significant cytotoxicity against HeLa and MDA-MB-231 cells:

  • HeLa Cells : Viability decreased significantly at concentrations as low as 1×106M1\times 10^{-6}\text{M}, with viability ranging from 53% to 78% after 24 hours.
  • MDA-MB-231 Cells : At higher concentrations, viability was reduced to 68–53% after 24 to 48 hours.

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

4. Case Studies

A study investigated the effects of DMTHIQ on various cancer cell lines and reported that even at low concentrations, the compound inhibited cell growth significantly. The results indicated a dose-dependent relationship where higher concentrations correlated with increased cytotoxicity.

Q & A

Basic Research Questions

Q. What are the critical structural features of (R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline that influence its physicochemical and biological properties?

  • The 6,7-dimethoxy groups on the isoquinoline ring enhance electron density and steric bulk, affecting receptor binding and metabolic stability. The phenyl substituent at the 1-position contributes to lipophilicity and π-π stacking interactions, as observed in structurally analogous compounds . Comparative studies show that replacing the phenyl group with alkyl or benzyl moieties alters activity profiles significantly .

Q. What synthetic methodologies are employed for preparing this compound?

  • A scalable synthesis involves:

Starting with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (commercially available).

Introducing the phenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.

Resolving enantiomers using chiral chromatography or asymmetric catalysis .
Key optimization steps include controlling reaction temperature (0–25°C) and using anhydrous solvents (e.g., tert-butanol) to minimize side reactions .

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

  • Analytical techniques :

  • HPLC-MS : Quantifies purity and detects impurities (≥95% purity threshold for biological assays).
  • NMR : Assigns stereochemistry; methoxy protons appear as singlets (δ 3.70–3.85 ppm), while aromatic protons show splitting patterns dependent on substitution .
  • Chiral HPLC : Validates enantiomeric excess (ee >98% for pharmacological studies) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (R)-configured isomer?

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereocontrol during ring closure or substitution .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or Lewis acids to selectively stabilize one enantiomer during synthesis .

Q. How do substitutions at the 6- and 7-positions modulate biological activity?

  • Structure-Activity Relationship (SAR) insights :

Substituent (Position)Activity TrendMechanism
Methoxy (6,7)Enhanced receptor affinityIncreased electron donation and hydrogen bonding
Hydroxyl (6,7)Reduced metabolic stabilitySusceptibility to glucuronidation
  • Removing methoxy groups diminishes binding to neurotransmitter receptors (e.g., dopamine D2) by ~70% .

Q. What methodologies resolve contradictions in reported biological activities of structural analogs?

  • Comparative assays : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and assay conditions (e.g., IC50 measurements at fixed ATP concentrations).
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and in vivo results .

Q. How can researchers optimize derivatization at the 1-position for targeted biological applications?

  • Functionalization strategies :

  • Electrophilic substitution : Introduce halogens (e.g., Cl, Br) for radioisotope labeling or cross-coupling reactions.
  • Mannich reactions : Add amine-containing side chains to enhance water solubility .
    • Key considerations : Monitor steric hindrance from the phenyl group using molecular dynamics simulations .

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